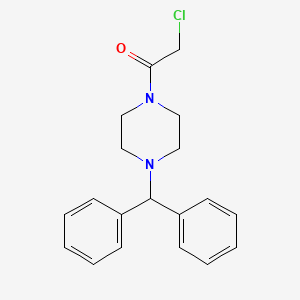

1-Benzhydryl-4-(chloroacetyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Benzhydryl-4-(chloroacetyl)piperazine” is a synthetic organic compound and a derivative of piperazine . It has a benzhydryl moiety and a chloroacetyl group. It’s an inactive metabolite of meclizine and chlorcyclizine, and has been found as an impurity in commercial preparations of hydroxyzine and cetirizine .

Synthesis Analysis

The synthesis of 1-Benzhydryl-4-(chloroacetyl)piperazine involves the nucleophilic substitution reaction of 1-benzhydryl piperazine with various acyl chlorides . Another method involves the reaction of benzhydryl chloride and piperazine in the presence of anhydrous potassium carbonate in N-N dimethylformamide .

Molecular Structure Analysis

The molecular formula of 1-Benzhydryl-4-(chloroacetyl)piperazine is C19H21ClN2O . The structure reveals that the piperazine ring is in a chair conformation . There is a large discrepancy in the bond angles around the piperazine N atoms .

Chemical Reactions Analysis

1-Benzhydryl-4-(chloroacetyl)piperazine has been used in the synthesis of voltage-gated sodium channel 1.7 (Na v 1.7) inhibitors, anticancer agents, and antihistamines .

Physical And Chemical Properties Analysis

The average mass of 1-Benzhydryl-4-(chloroacetyl)piperazine is 328.836 Da and the monoisotopic mass is 328.134247 Da .

Aplicaciones Científicas De Investigación

Anti-Breast Cancer Activity

1-Benzhydryl-piperazine-based HDAC inhibitors have been discovered with anti-breast cancer activity . In this research, 1-benzhydryl piperazine was employed as a novel surface recognition group to design potent HDAC inhibitors with anti-metastatic effects in breast cancer .

Antimicrobial Activity

A series of novel substituted 1-benzhydryl-piperazine sulfonamide and benzamides were synthesized and their antimicrobial activities were evaluated in vitro . These compounds showed potent antimicrobial activities compared to the standard drug streptomycin .

Synthesis of Novel Derivatives

1-Benzhydryl-piperazine can be used as a base compound in the synthesis of novel derivatives. For instance, a novel 1-benzhydryl piperazine derivative, 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine, was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .

Molecular Modeling

1-Benzhydryl-piperazine is used in molecular modeling studies. In a study, structure-based molecular modeling was employed to study the influence of linker chemistry of synthesized inhibitors on HDAC6 potency .

5. In Vitro and In Vivo Biological Evaluation 1-Benzhydryl-piperazine-based compounds are used in in vitro and in vivo biological evaluations. For example, in a study, the synthesized HDAC inhibitors were evaluated for their biological activity both in vitro and in vivo .

Drug Design

1-Benzhydryl-piperazine is used in the design of new drugs. For instance, it was used as a surface recognition group in the design of potent HDAC inhibitors .

Mecanismo De Acción

While the specific mechanism of action for 1-Benzhydryl-4-(chloroacetyl)piperazine is not mentioned in the search results, it’s worth noting that 1-Benzhydryl-Piperazine-Based HDAC inhibitors have been discovered with Anti-Breast Cancer Activity . These inhibitors have shown nanomolar IC 50 values .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, reproductive toxicity, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Propiedades

IUPAC Name |

1-(4-benzhydrylpiperazin-1-yl)-2-chloroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c20-15-18(23)21-11-13-22(14-12-21)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19H,11-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSDPVAMDBJJSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326769 |

Source

|

| Record name | NSC614571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-4-(chloroacetyl)piperazine | |

CAS RN |

358733-61-6 |

Source

|

| Record name | NSC614571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1296960.png)

![3-[(4-Bromophenoxy)methyl]benzoic acid](/img/structure/B1296963.png)

![3H-Imidazo[4,5-b]pyridine, 4-oxide](/img/structure/B1296967.png)

![Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]-](/img/structure/B1296968.png)